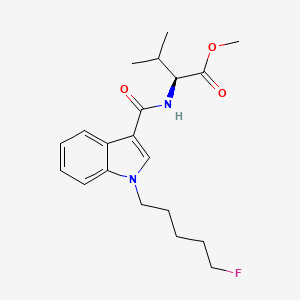
5-Fluoro-amb-pica
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
MMB2201 的合成涉及在偶联试剂(如 N,N'-二环己基碳二亚胺 (DCC))和催化剂(如 4-二甲氨基吡啶 (DMAP))存在下,将 1-(5-氟戊基)-1H-吲哚-3-羧酸与 3-甲基丁酸甲酯反应。 反应通常在室温下于无水溶剂(如二氯甲烷)中进行 .
工业生产方法
MMB2201 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和精确控制反应条件,以确保高产率和纯度。 最终产品通过重结晶或色谱等技术进行纯化 .
化学反应分析
反应类型
MMB2201 会发生各种化学反应,包括:
氧化: MMB2201 可以使用高锰酸钾或三氧化铬等氧化剂进行氧化。
还原: MMB2201 的还原可以使用氢化铝锂等还原剂来实现。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 极性非质子溶剂中的叠氮化钠等亲核试剂.
形成的主要产物
氧化: 形成羧酸和酮。
还原: 形成醇和胺。
取代: 形成取代的吲哚衍生物.
科学研究应用
MMB2201 主要用于法医和毒理学研究。 它作为参考标准用于使用液相色谱-质谱 (LC-MS) 和气相色谱-质谱 (GC-MS) 等技术鉴定和定量生物样品中的合成大麻素 . 此外,MMB2201 用于研究合成大麻素对中枢神经系统药理作用的研究 .
作用机制
MMB2201 通过与大脑中的大麻素受体(特别是 CB1 和 CB2 受体)结合而发挥作用。这种结合会导致 G 蛋白偶联受体的激活,从而抑制腺苷酸环化酶并降低环状腺苷一磷酸 (cAMP) 水平。 下游效应包括改变神经递质释放和调节突触传递 .
相似化合物的比较
MMB2201 在结构上类似于其他合成大麻素,例如 5F-AMB、5F-ADB 和 MDMB-CHMICA。 MMB2201 由于其独特的氟戊基链和吲哚-3-甲酰胺核心而具有独特性 . 这些结构特征有助于其高效力和独特的药理学特性。
类似化合物列表
- 5F-AMB
- 5F-ADB
- MDMB-CHMICA
- MDMB-CHMINACA
- MDMB-FUBINACA
生物活性
5-Fluoro-amb-pica, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity, particularly as a cannabinoid receptor agonist. This article provides a comprehensive overview of its biological properties, mechanisms of action, and associated case studies.
Chemical Structure and Properties
This compound is classified as an indole-3-carboxamide derivative. Its molecular formula is C20H27FN2O3, with a molecular weight of approximately 363.2078 g/mol. The compound features a fluorinated pentyl group, which significantly influences its pharmacological profile.
This compound primarily acts as a full agonist at the cannabinoid receptors CB1 and CB2. Studies have shown that it binds to these receptors with high affinity, exhibiting Ki values in the low nanomolar range (e.g., Ki = 1.24 nM) for CB1 receptors . The compound's potency is notably higher than that of Δ9-THC, the primary psychoactive component of cannabis.
Table 1: Potency Comparison of this compound with Other Cannabinoids
| Compound | Receptor Type | Ki (nM) | EC50 (nM) |
|---|---|---|---|
| This compound | CB1 | 1.24 | 1.46 |
| Δ9-THC | CB1 | ~40 | ~30 |
| JWH-018 | CB1 | ~20 | ~10 |
In Vitro Studies
In vitro studies indicate that this compound induces significant cellular responses through activation of the cannabinoid signaling pathways. It has been shown to influence gene expression related to cell proliferation and apoptosis in various cell lines .
In Vivo Studies
Animal studies have demonstrated that administration of this compound results in dose-dependent effects such as hypothermia, analgesia, and changes in behavior consistent with cannabinoid receptor activation .
Case Studies and Clinical Implications
Recent clinical reports have highlighted the adverse effects associated with the use of this compound. For instance, a study documented twelve cases of intoxication leading to three fatalities, with symptoms including severe agitation, confusion, and psychosis . Blood concentrations in these cases ranged from 0.1 to 16 ng/mL, indicating potential for significant toxicity even at low doses.
Table 2: Summary of Clinical Case Reports Involving this compound
| Case Number | Symptoms | Blood Concentration (ng/mL) | Outcome |
|---|---|---|---|
| 1 | Agitation, confusion | 0.28 | Non-fatal |
| 2 | Hypothermia, psychosis | 0.32 | Non-fatal |
| 3 | Fatal intoxication | 16 | Fatal |
Metabolism and Excretion
The metabolism of this compound involves several pathways including hydroxylation and glucuronidation. These metabolic processes can lead to various metabolites that may also exhibit biological activity . Understanding these pathways is crucial for developing analytical methods for detection in biological samples.
属性
CAS 编号 |
1616253-26-9 |
|---|---|
分子式 |
C20H27FN2O3 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C20H27FN2O3/c1-14(2)18(20(25)26-3)22-19(24)16-13-23(12-8-4-7-11-21)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,18H,4,7-8,11-12H2,1-3H3,(H,22,24) |
InChI 键 |
JFXASAFVUQVGEW-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
规范 SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
同义词 |
N-[[1-(5-Fluoropentyl)-1H-indol-3-yl]carbonyl]-valine Methyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















